N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide
Description
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide is a carbazole-derived acetamide featuring a tetrahydrocarbazole core substituted with a methoxy group at position 6 and a 2,4,5-trifluorophenyl moiety linked via an acetamide bridge. Its molecular formula is C₂₂H₂₂F₃N₂O₂, with an average mass of 418.42 g/mol and a monoisotopic mass of 418.166 Da . The carbazole scaffold is known for its planar aromatic structure, which facilitates interactions with biological targets such as enzymes or receptors. The 2,4,5-trifluorophenyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding affinity .
Properties
Molecular Formula |
C21H19F3N2O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C21H19F3N2O2/c1-28-12-5-6-18-14(9-12)13-3-2-4-19(21(13)26-18)25-20(27)8-11-7-16(23)17(24)10-15(11)22/h5-7,9-10,19,26H,2-4,8H2,1H3,(H,25,27) |
InChI Key |
RJCBMQFDURXPFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CC4=CC(=C(C=C4F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Acetamide Formation: The acetamide moiety can be introduced by reacting the carbazole derivative with 2-(2,4,5-trifluorophenyl)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the carbazole core.
Reduction: Reduction reactions could target the acetamide moiety or the carbazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of organic electronic materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Carbazole-Based Derivatives
Substituent Variations on the Carbazole Core
- N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide (Patent Compound): Features a chloro substituent at position 6 of the carbazole. However, it may reduce solubility compared to the methoxy-substituted derivative .
- N-{3-[(6-Fluoro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide : The fluoro substituent offers similar electronegativity to methoxy but with smaller steric effects. Fluorine’s inductive effects can improve metabolic stability but may alter pharmacokinetics .
- 2-(4-Methoxyphenyl)-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide : Shares the methoxy group on the carbazole but substitutes the trifluorophenyl with a 4-methoxyphenyl group. The methoxyphenyl group enhances solubility but may reduce target affinity due to decreased lipophilicity .
Table 1: Comparison of Carbazole Derivatives
Role of the Acetamide Linker
The acetamide bridge in the target compound is critical for hydrogen bonding with biological targets. Analogous compounds, such as N-(4-{[(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)sulfamoyl]phenyl}acetamide , replace the trifluorophenyl group with a sulfamoylphenyl moiety, altering hydrogen-bonding capacity and target specificity.
Trifluorophenyl-Containing Compounds
Impact of Fluorine Substitution Patterns
- 2-(2,4,5-Trifluorophenyl)-N-(furan-2-ylmethyl)acetamide: A non-carbazole compound with a trifluorophenyl group linked to a furan ring. The trifluorophenyl moiety here enhances antiparasitic activity against trypanosomes, suggesting that fluorine positioning (2,4,5 vs. other patterns) optimizes target engagement .
- Acylthioureas with 2,4,5-Trifluorophenyl Groups: These compounds exhibit potent antibiofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus. The trifluorophenyl group contributes to membrane penetration, a property likely shared with the target carbazole derivative .
Table 2: Trifluorophenyl-Containing Analogues
Spectroscopic Characterization
- IR and NMR : The target compound’s trifluorophenyl group would show C-F stretches near 1100–1200 cm⁻¹ (IR) and distinct aromatic proton signals in the δ 7.0–8.0 ppm range (¹H NMR), similar to compounds in .
- Mass Spectrometry : HRMS data for the target compound would resemble structurally related molecules, such as the patent derivative with [M+H]⁺ = 393.1118 .
Biological Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(2,4,5-trifluorophenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates a carbazole moiety with a trifluorophenyl group, suggesting diverse applications in medicinal chemistry and materials science. The following sections will discuss its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C21H20F3N3O2
- Molecular Weight : 388.4 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features:
- A methoxy group at the 6-position of the carbazole ring.
- A trifluorophenyl acetamide moiety which enhances its lipophilicity and potential receptor interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases that play crucial roles in cell proliferation and survival.
Antimicrobial Effects
Preliminary studies have also suggested antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways may contribute to its effectiveness.
Neuroprotective Potential
There is emerging evidence that compounds similar to this one may possess neuroprotective properties. The unique structure allows for interaction with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could modulate receptor signaling pathways related to apoptosis and cell survival.
- Cell Cycle Arrest : Evidence suggests it may cause cell cycle arrest at specific phases, leading to reduced proliferation rates.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other related compounds featuring either carbazole or trifluorophenyl moieties:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 9-Ethylcarbazole | Structure | Known for fluorescence properties |
| 5-Aminotetrazole | Structure | Exhibits significant biological activity |
| 3,6-Dibromocarbazole | Structure | Used in organic electronics due to stability |
| 1-Phenyl-1H-tetrazole | Structure | Commonly studied for pharmacological properties |
Study 1: Anticancer Activity
A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents.
Study 2: Antimicrobial Efficacy
In another study focusing on microbial resistance patterns, this compound demonstrated effective inhibition against multi-drug resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism was hypothesized to involve disruption of bacterial membrane integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
